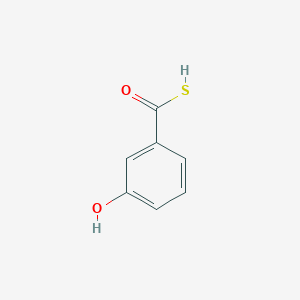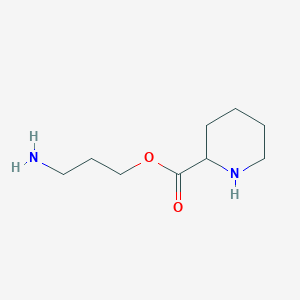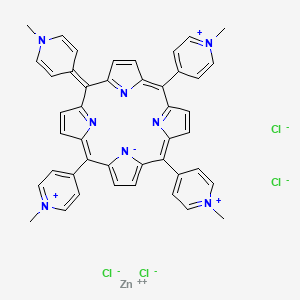
2-Propanone, 1,1',1''-(1,3,5-triazine-2,4,6(1H,3H,5H)-triylidene)tris-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanone, 1,1’,1’'-(1,3,5-triazine-2,4,6(1H,3H,5H)-triylidene)tris- is a complex organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1,1’,1’'-(1,3,5-triazine-2,4,6(1H,3H,5H)-triylidene)tris- typically involves the use of cyanuric chloride as a starting material. The process includes several steps of nucleophilic substitution reactions where the chlorine atoms in cyanuric chloride are replaced by other functional groups. Common reagents used in these reactions include alkyl, aromatic, and hydroxyalkyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and controlled reaction conditions to ensure high yield and purity. The process often requires precise temperature control, solvent selection, and purification steps to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propanone, 1,1’,1’'-(1,3,5-triazine-2,4,6(1H,3H,5H)-triylidene)tris- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
2-Propanone, 1,1’,1’'-(1,3,5-triazine-2,4,6(1H,3H,5H)-triylidene)tris- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of 2-Propanone, 1,1’,1’'-(1,3,5-triazine-2,4,6(1H,3H,5H)-triylidene)tris- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexamethylmelamine: Known for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Used clinically for treating cancer.
Hydroxymethylpentamethylmelamine: A hydroxylated metabolite with biological activity.
Uniqueness
2-Propanone, 1,1’,1’'-(1,3,5-triazine-2,4,6(1H,3H,5H)-triylidene)tris- is unique due to its specific structure and the versatility of its chemical reactions. Its ability to undergo various modifications makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C12H15N3O3 |
|---|---|
Poids moléculaire |
249.27 g/mol |
Nom IUPAC |
(Z)-1-[4,6-bis[(Z)-2-hydroxyprop-1-enyl]-1,3,5-triazin-2-yl]prop-1-en-2-ol |
InChI |
InChI=1S/C12H15N3O3/c1-7(16)4-10-13-11(5-8(2)17)15-12(14-10)6-9(3)18/h4-6,16-18H,1-3H3/b7-4-,8-5-,9-6- |
Clé InChI |
ZRFNVDXOWIQERK-PXLQOLDUSA-N |
SMILES isomérique |
C/C(=C/C1=NC(=NC(=N1)/C=C(\O)/C)/C=C(\O)/C)/O |
SMILES canonique |
CC(=CC1=NC(=NC(=N1)C=C(C)O)C=C(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-[2-(3,4-Dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-{[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]methyl}oxan-3-yl 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12515778.png)



![3-Sulfanyl-N-[3-(trimethoxysilyl)propyl]propanamide](/img/structure/B12515813.png)
![N-{[3-(Trimethoxysilyl)propyl]carbamoyl}glycine](/img/structure/B12515814.png)
![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]-2-pyrimidinone](/img/structure/B12515827.png)
